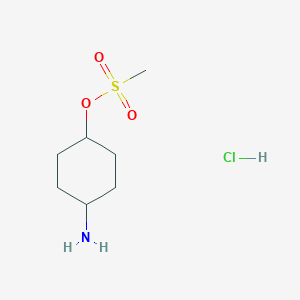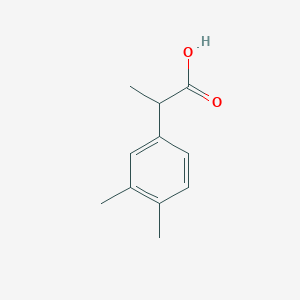
2-(3,4-Dimethylphenyl)propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3,4-Dimethylphenyl)propanoic acid is an organic compound with the molecular formula C11H14O2. It is a derivative of propanoic acid, where the hydrogen atoms on the benzene ring are substituted by methyl groups at the 3 and 4 positions. This compound is known for its applications in various fields, including chemistry, biology, and industry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-Dimethylphenyl)propanoic acid can be achieved through several methods. One common approach involves the Friedel-Crafts alkylation of 3,4-dimethylbenzene with propanoic acid. The reaction typically requires a Lewis acid catalyst, such as aluminum chloride (AlCl3), and is carried out under anhydrous conditions to prevent hydrolysis of the catalyst.
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of the process, including temperature control, reactant concentration, and catalyst regeneration.
化学反応の分析
Types of Reactions
2-(3,4-Dimethylphenyl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: LiAlH4 in dry ether, sodium borohydride (NaBH4) in methanol.
Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a catalyst like iron (Fe).
Major Products Formed
Oxidation: Formation of 3,4-dimethylbenzaldehyde or 3,4-dimethylbenzoic acid.
Reduction: Formation of 2-(3,4-dimethylphenyl)propanol.
Substitution: Formation of halogenated derivatives like 2-(3,4-dimethylphenyl)-3-bromopropanoic acid.
科学的研究の応用
2-(3,4-Dimethylphenyl)propanoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of non-steroidal anti-inflammatory drugs (NSAIDs).
Industry: Utilized in the production of specialty chemicals and as a building block for more complex molecules.
作用機序
The mechanism of action of 2-(3,4-Dimethylphenyl)propanoic acid involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit the activity of enzymes involved in inflammation, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context.
類似化合物との比較
Similar Compounds
3-(3,4-Dimethoxyphenyl)propanoic acid: Similar structure but with methoxy groups instead of methyl groups.
2-(3,4-Dichlorophenyl)propanoic acid: Similar structure but with chlorine atoms instead of methyl groups.
3-(3,5-Dimethylphenyl)propanoic acid: Similar structure but with methyl groups at different positions on the benzene ring.
Uniqueness
2-(3,4-Dimethylphenyl)propanoic acid is unique due to its specific substitution pattern on the benzene ring, which can influence its chemical reactivity and biological activity. The presence of methyl groups at the 3 and 4 positions can affect the compound’s steric and electronic properties, making it distinct from other similar compounds.
特性
分子式 |
C11H14O2 |
|---|---|
分子量 |
178.23 g/mol |
IUPAC名 |
2-(3,4-dimethylphenyl)propanoic acid |
InChI |
InChI=1S/C11H14O2/c1-7-4-5-10(6-8(7)2)9(3)11(12)13/h4-6,9H,1-3H3,(H,12,13) |
InChIキー |
LYPQMQLZPPSNPG-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=C(C=C1)C(C)C(=O)O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(2S)-2-[[(2S)-4-amino-2-[[(3R)-3-hydroxydodecanoyl]amino]-4-oxobutanoyl]amino]-N-(4-methyl-1-oxopentan-2-yl)pentanediamide](/img/structure/B15241068.png)
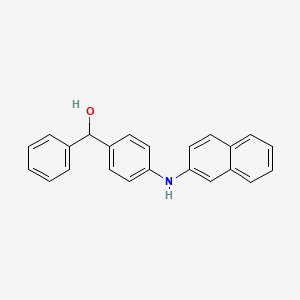
![(Z)-({1-[4-(thiophen-2-yl)pyrimidin-2-yl]-1H-pyrrol-2-yl}methylidene)amino acetate](/img/structure/B15241096.png)
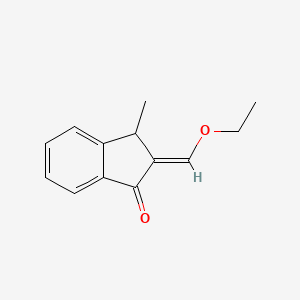
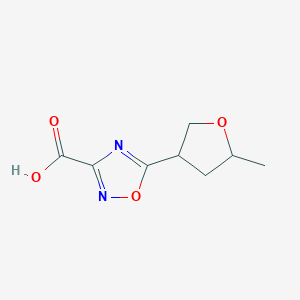
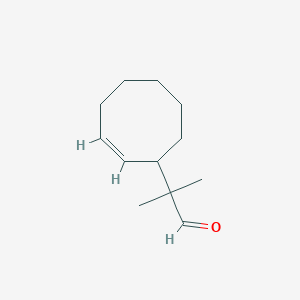
![3-[(4-Ethylcyclohexyl)oxy]azetidine](/img/structure/B15241128.png)
![11-Thia-2,4,10-triaza-benzo[b]fluorene-1-thiol](/img/structure/B15241136.png)
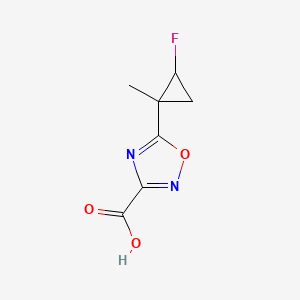
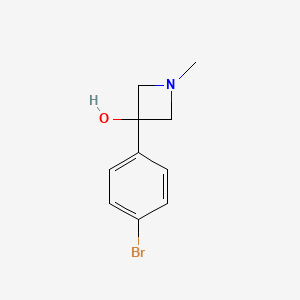
![5-Methoxy-[1,2,4]triazolo[1,5-a]pyrazine](/img/structure/B15241155.png)
![disodium;2-[[(E)-N'-[hydroxy(oxido)phosphoryl]carbamimidoyl]-methylamino]acetate;hydrate](/img/structure/B15241157.png)
